molecular formula C17H13N3O3S B4536730 2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No. B4536730
M. Wt: 339.4 g/mol
InChI Key: RMHZSMXPFLULIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has been studied for its potential use in scientific research. This molecule has been found to have unique properties that make it a valuable tool for investigating various biological processes. In

Mechanism of Action

The mechanism of action of 2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is not fully understood. However, it has been shown to inhibit the activity of various enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). This molecule has also been found to modulate the expression of various genes involved in inflammation and cancer.
Biochemical and Physiological Effects:
2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been found to have various biochemical and physiological effects. This molecule has been shown to reduce oxidative stress and inflammation in vitro. It has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. Additionally, this compound has been found to have neuroprotective effects and is being investigated for its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its reproducibility. The synthesis of this molecule has been well-established, and it can be easily obtained in large quantities. Additionally, this compound has been found to have unique properties that make it a valuable tool for investigating various biological processes.
One of the limitations of using 2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one in lab experiments is its potential toxicity. This molecule has been found to have cytotoxic effects at high concentrations, which may limit its use in certain experiments. Additionally, the mechanism of action of this compound is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research on 2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one. One area of research could focus on the development of new derivatives of this molecule with improved potency and selectivity. Additionally, this compound could be investigated for its potential use in treating other diseases, such as autoimmune disorders and infectious diseases. Further research is also needed to fully understand the mechanism of action of this molecule and its potential therapeutic applications.
Conclusion:
2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a heterocyclic compound that has been studied for its potential use in scientific research. This molecule has been found to have antioxidant, anti-inflammatory, and anticancer properties, as well as neuroprotective effects. While the mechanism of action of this compound is not fully understood, it has been shown to inhibit the activity of various enzymes and modulate the expression of various genes involved in inflammation and cancer. Further research is needed to fully understand the potential applications of this molecule in scientific research.

Scientific Research Applications

2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one has been studied for its potential use in various scientific research applications. This molecule has been found to have antioxidant, anti-inflammatory, and anticancer properties. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro. This compound has also been found to have neuroprotective effects and is being investigated for its potential use in treating neurodegenerative diseases.

properties

IUPAC Name

2-(3,4-dimethoxyphenyl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3S/c1-22-13-8-7-10(9-14(13)23-2)15-19-20-16(21)11-5-3-4-6-12(11)18-17(20)24-15/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMHZSMXPFLULIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN3C(=O)C4=CC=CC=C4N=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
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2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 3
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2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 4
2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 5
2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Reactant of Route 6
2-(3,4-dimethoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

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